molecular formula C27H34N4O5 B2530249 Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252823-29-2

Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2530249
CAS RN: 1252823-29-2
M. Wt: 494.592
InChI Key: BRNMNGBLGISTKA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that features a tetrahydropyrimidine core, which is a six-membered heterocyclic structure containing nitrogen atoms. Attached to this core are various substituents, including a piperazine ring and ethoxyphenyl groups. This compound is likely to be of interest due to its structural complexity and potential for biological activity, given the presence of pharmacophore elements such as the piperazine ring, which is often found in drug molecules.

Synthesis Analysis

While the provided data does not include direct information on the synthesis of the specific compound, it is possible to infer from related compounds that the synthesis could involve multiple steps, including the formation of the tetrahydropyrimidine ring, followed by the attachment of the ethoxyphenyl and piperazine groups. For example, the synthesis of related compounds often involves cyclization reactions, substitutions, and the use of protecting groups to achieve the desired structural complexity .

Molecular Structure Analysis

The molecular structure of related compounds suggests that the tetrahydropyrimidine ring can adopt a planar or puckered conformation, which can influence the overall three-dimensional shape of the molecule. The piperazine ring typically adopts a chair conformation, providing a rigid scaffold that can impact the orientation of attached substituents . The ethoxyphenyl groups are likely to introduce additional steric and electronic effects, potentially affecting the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The tetrahydropyrimidine core may undergo reactions typical of carbonyl-containing heterocycles, such as nucleophilic addition or condensation reactions. The piperazine ring could be involved in substitution reactions, given its nucleophilic nitrogen atoms. The ethoxy groups may be susceptible to deprotection or substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and a heterocyclic core suggests that the compound would exhibit significant aromatic character, potentially affecting its solubility and absorption properties. Hydrogen bonding could be an important factor in its solubility and crystalline structure, as seen in related compounds where hydrogen bonds contribute to the formation of chains or layers in the crystal lattice . The compound's melting point, boiling point, and stability would be influenced by the rigidity of the piperazine ring and the electronic effects of the substituents.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various heterocyclic compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
  • Antimicrobial Activity : Certain derivatives, including this compound, have been explored for their antimicrobial activities, showing effectiveness against various microorganisms (Bektaş et al., 2007).
  • Microwave Irradiation Reactions : The compound has been utilized in reactions under microwave irradiation to produce tetrahydrobenzothienopyrimidine derivatives (Abdalha et al., 2011).

Molecular Structure and Analysis

  • Crystal Structure Analysis : Studies involving the crystal structure analysis of similar compounds have been conducted to understand their molecular configurations (Anthal et al., 2018).
  • Polyamide Synthesis : This compound has been used in the synthesis of polyamides containing various organic groups, contributing to material science research (Hattori & Kinoshita, 1979).

Pharmacological Properties

  • Analgesic Activity : Some derivatives of this compound have shown significant analgesic activities in pharmacological studies (Śladowska et al., 1999).

Thermodynamic Properties

  • Thermodynamic Analysis : Research has been conducted on the thermodynamic properties of similar tetrahydropyrimidine-5-carboxylate esters, which aids in understanding their physical properties (Klachko et al., 2020).

properties

IUPAC Name

methyl 4-(2-ethoxyphenyl)-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5/c1-4-35-22-12-8-6-10-19(22)25-24(26(32)34-3)20(28-27(33)29-25)18-30-14-16-31(17-15-30)21-11-7-9-13-23(21)36-5-2/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNMNGBLGISTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4OCC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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